3,3-Dimethyl-4-(trifluoromethyl)piperidine
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Overview
Description
3,3-Dimethyl-4-(trifluoromethyl)piperidine is an organic compound that features a piperidine ring substituted with two methyl groups at the 3-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(trifluoromethyl)piperidine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a piperidine derivative. This process typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
3,3-Dimethyl-4-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)piperidine: Similar structure but lacks the dimethyl groups at the 3-position.
3,3-Dimethylpiperidine: Lacks the trifluoromethyl group at the 4-position.
Trifluoromethyl-substituted pyridines: Different ring structure but similar trifluoromethyl substitution.
Uniqueness
3,3-Dimethyl-4-(trifluoromethyl)piperidine is unique due to the combination of its trifluoromethyl and dimethyl substitutions, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C8H14F3N |
---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
3,3-dimethyl-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C8H14F3N/c1-7(2)5-12-4-3-6(7)8(9,10)11/h6,12H,3-5H2,1-2H3 |
InChI Key |
QRDBGSBWGYDUMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1C(F)(F)F)C |
Origin of Product |
United States |
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